Cas no 2034368-95-9 (5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl thiophene-3-carboxylate)

5-Amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl thiophene-3-carboxylate is a heterocyclic sulfonamide derivative with potential applications in medicinal chemistry and organic synthesis. The compound features a pyrazole core functionalized with a 4-methylbenzenesulfonyl group and a thiophene-3-carboxylate moiety, offering structural versatility for further derivatization. Its sulfonamide group enhances stability and may contribute to biological activity, while the thiophene carboxylate provides a reactive handle for modifications. This intermediate is particularly valuable in the development of pharmacologically active molecules, such as enzyme inhibitors or receptor modulators, due to its balanced lipophilicity and hydrogen-bonding capabilities. The presence of both electron-donating (amino) and electron-withdrawing (sulfonyl, carboxylate) groups makes it a useful scaffold for structure-activity relationship studies.
5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl thiophene-3-carboxylate structure
2034368-95-9 structure
Product Name:5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl thiophene-3-carboxylate
CAS No:2034368-95-9
MF:C15H13N3O4S2
MW:363.411420583725
CID:5408100
Update Time:2025-10-29

5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl thiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • XKSIKVDIELYLQX-UHFFFAOYSA-N
    • 5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl thiophene-3-carboxylate
    • Inchi: 1S/C15H13N3O4S2/c1-10-2-4-12(5-3-10)24(20,21)18-13(16)8-14(17-18)22-15(19)11-6-7-23-9-11/h2-9H,16H2,1H3
    • InChI Key: XKSIKVDIELYLQX-UHFFFAOYSA-N
    • SMILES: C1SC=CC=1C(OC1C=C(N)N(S(C2=CC=C(C)C=C2)(=O)=O)N=1)=O

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Additional information on 5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl thiophene-3-carboxylate

Introduction to 5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl thiophene-3-carboxylate (CAS No. 2034368-95-9)

5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl thiophene-3-carboxylate, identified by its CAS number 2034368-95-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic derivatives, characterized by its intricate molecular architecture, which includes fused rings of pyrazole, thiophene, and a sulfonyl group. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development, particularly in the design of novel therapeutic agents targeting various biological pathways.

The pyrazole moiety is a well-known pharmacophore in medicinal chemistry, renowned for its ability to interact with biological targets such as enzymes and receptors. In 5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl thiophene-3-carboxylate, the pyrazole ring is further functionalized with an amino group at the 5-position and a sulfonyl-substituted benzene ring at the 1-position. This modification enhances the compound's potential to engage with biological systems, making it an attractive scaffold for drug design.

The thiophene component of the molecule contributes to its unique electronic properties, which can influence its interactions with biological targets. Thiophene derivatives are widely studied for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of a carboxylate group at the 3-position of the thiophene ring in this compound adds another layer of functionality, potentially enabling diverse chemical modifications and bioactivities.

The sulfonyl group attached to the benzene ring in 5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl thiophene-3-carboxylate is another key feature that contributes to its pharmacological potential. Sulfonyl groups are frequently incorporated into drug molecules due to their ability to enhance binding affinity and metabolic stability. This moiety can also serve as a site for further derivatization, allowing for the creation of analogs with tailored properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like 5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl thiophene-3-carboxylate with biological targets. These studies have suggested that the compound may exhibit inhibitory activity against certain enzymes and receptors involved in diseases such as cancer, inflammation, and neurological disorders. The precise arrangement of functional groups in this molecule allows it to interact with multiple targets simultaneously, a strategy known as polypharmacology, which can lead to more effective therapeutic outcomes.

In vitro studies have begun to uncover the potential bioactivities of 5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl thiophene-3-carboxylate. Initial experiments have shown promising results in terms of anti-proliferative effects on cancer cell lines, suggesting its potential as an anti-cancer agent. Additionally, preliminary data indicate that this compound may possess anti-inflammatory properties by modulating key signaling pathways involved in inflammation.

The synthesis of 5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl thiophene-3-carboxylate presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it more feasible to produce this compound in sufficient quantities for further research. Techniques such as multi-step organic synthesis combined with catalytic processes have been employed to achieve high yields and purity levels.

The future prospects for 5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl thiophene-3-carboxylate are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area, leading to the development of novel drugs based on this promising scaffold.

As our understanding of biological systems continues to evolve, compounds like 5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yli thiophene - 3 - carboxylate will play an increasingly important role in drug discovery and development. Their unique structural features and diverse bioactivities make them valuable tools for exploring new therapeutic strategies. With continued research and investment, these compounds have the potential to contribute significantly to advancements in medicine.

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